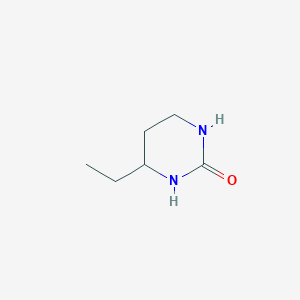

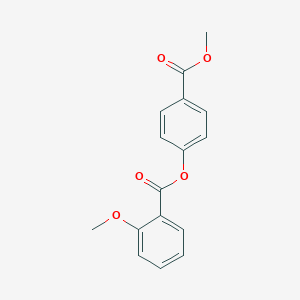

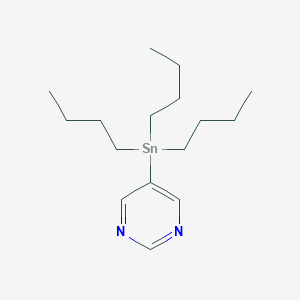

![molecular formula C10H9NO B178267 1H-Benzo[d]azepin-2(3H)-one CAS No. 19301-09-8](/img/structure/B178267.png)

1H-Benzo[d]azepin-2(3H)-one

Descripción general

Descripción

1H-Benzo[d]azepin-2(3H)-one is a chemical compound that is a side chain of ivabradine hydrochloride . Ivabradine and its medicinal salts, especially its hydrochloride, have very important pharmacological and therapeutic properties, especially in slowing down the heart rate .

Synthesis Analysis

The synthesis of 1H-Benzo[d]azepin-2(3H)-one involves various methods such as hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement . For instance, under very mild conditions employing BBr3 as a Lewis acid catalyst and P2O5 as an additive, tertiary enamides that contain a formyl group underwent highly efficient and scalable intramolecular cyclic condensation to afford diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in very good yields .Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]azepin-2(3H)-one can be analyzed using 1H NMR spectroscopy . The parameters of the 1H NMR spectrum for the protons of two methylene groups and parameters of the inversion of the azepine ring can provide insights into the molecular structure .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[d]azepin-2(3H)-one are diverse. For example, under very mild conditions employing BBr3 as a Lewis acid catalyst and P2O5 as an additive, tertiary enamides that contain a formyl group underwent highly efficient and scalable intramolecular cyclic condensation to afford diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[d]azepin-2(3H)-one include a molecular weight of 219.24 , and it appears as a white to almost white powder to crystal . The melting point ranges from 244.0 to 248.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : The compound 1H-Benzo[d]azepin-2(3H)-one and its derivatives have been synthesized using various techniques. For instance, Macías et al. (2011) prepared derivatives via the reductive cleavage of the bridged N-O bond of corresponding epoxytetrahydro-1-benzazepines (Macías et al., 2011). Guerrero et al. (2020) reported a method to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units (Guerrero et al., 2020).

X-ray Diffraction Data : X-ray powder diffraction has been utilized for analyzing the crystallization and structural properties of these compounds. Macías et al. (2011) found derivatives crystallizing in orthorhombic and monoclinic systems, providing detailed unit-cell parameters (Macías et al., 2011).

Chemical Properties and Reactions

Conformational Studies : The chemical structure and conformation of 1H-Benzo[d]azepin-2(3H)-one derivatives have been explored in detail. Ihnatenko et al. (2021) prepared a derivative by a condensation reaction and determined the configuration at the C=N double bond using X-ray crystallography (Ihnatenko et al., 2021).

Ring Expansion Reactions : The synthesis and properties of seven-membered heterocyclic compounds, including 1,4-benzodiazepines, have been studied. LeCount (1995) discussed the photoinduced ring-expansion of nitrenes derived from phenyl azides to form azepines (LeCount, 1995).

Potential Applications

Pharmacological Importance : Some derivatives have shown potential in pharmacology. For example, Piao et al. (2012) synthesized derivatives starting from tetrahydro-7-hydroxy-1H-2-benzazepin-1-one and evaluated their anticonvulsant activity (Piao et al., 2012).

Chemoselective Reactions : Miao et al. (2017) developed an asymmetric hydrogenation of 2,4-diaryl-3H-benzo[b]azepines, demonstrating the selective reduction of the imine group while preserving the C=C bond (Miao et al., 2017).

Novel Synthesis Pathways : Stockerl et al. (2019) presented a novel, general, mild, and metal-free oxidative ring expansion tandem reaction of hydroquinolines to access benzo[b]azepines (Stockerl et al., 2019).

Safety and Hazards

The safety data sheet for 1H-Benzo[d]azepin-2(3H)-one indicates that it is harmful if swallowed, in contact with skin, or if inhaled . In case of inhalation, the victim should be moved to fresh air and given medical attention if they feel unwell . If it comes in contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed with plenty of water .

Mecanismo De Acción

Target of Action

1H-Benzo[d]azepin-2(3H)-one is a compound that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .

Mode of Action

The compound interacts with its targets by binding to the bromodomains of the BET proteins . This interaction disrupts the ability of the BET proteins to bind to acetylated histones, thereby altering the transcriptional activity of the genes regulated by these proteins .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Benzo[d]azepin-2(3H)-one is the regulation of gene expression through the modulation of histone acetylation . By inhibiting the binding of BET proteins to acetylated histones, the compound can alter the expression of genes downstream of these proteins .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been characterized .

Result of Action

The molecular and cellular effects of 1H-Benzo[d]azepin-2(3H)-one’s action include changes in gene expression patterns due to the disruption of BET protein function . These changes can have various downstream effects, depending on the specific genes affected.

Propiedades

IUPAC Name |

1,3-dihydro-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYVQJOTPXVUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400942 | |

| Record name | 1H-Benzo[d]azepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[d]azepin-2(3H)-one | |

CAS RN |

19301-09-8 | |

| Record name | 1H-Benzo[d]azepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-Benzo[d]azepin-2(3H)-one derivatives interesting in the context of inflammation?

A1: Research suggests that 1H-Benzo[d]azepin-2(3H)-one derivatives can act as inhibitors of PDE4B []. PDE4B, or Phosphodiesterase 4B, is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, these compounds could potentially increase cAMP levels, which in turn can exert anti-inflammatory effects. This mechanism makes them promising candidates for developing new anti-inflammatory therapies.

Q2: How accessible is the synthesis of these 1H-Benzo[d]azepin-2(3H)-one derivatives?

A2: The research highlights a relatively straightforward and efficient synthetic route for these compounds. The described method utilizes a palladium-catalyzed reaction, which proceeds with high regioselectivity, offering a general approach to producing a variety of 4,5-disubstituted 7-membered N/O-heterocycles, including the 1H-Benzo[d]azepin-2(3H)-ones []. This synthetic accessibility makes them attractive for further exploration and development as potential drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

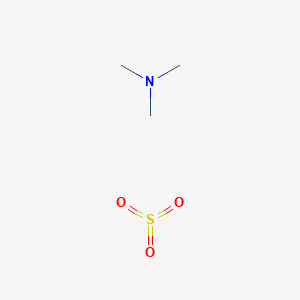

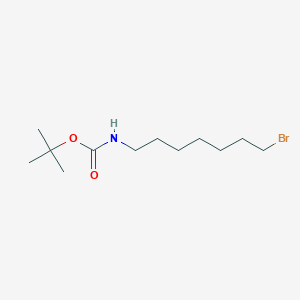

![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)

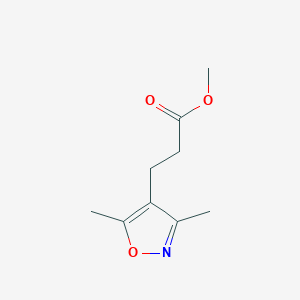

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)